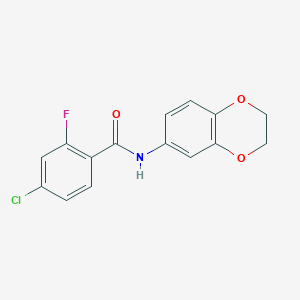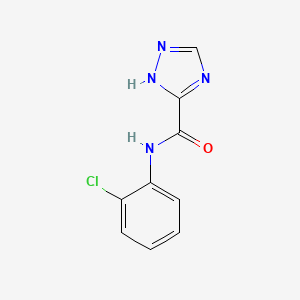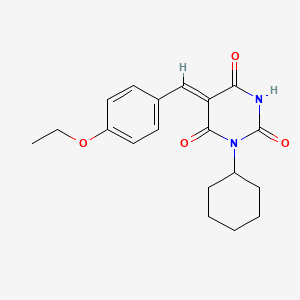![molecular formula C17H10F4O3 B5700392 7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)
7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Vue d'ensemble
Description
7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound that belongs to the family of chromones. It has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Anticholinesterase Activity
7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one has been studied for its anticholinesterase activity, particularly against acetylcholinesterase (AChE). A study by Ghanei-Nasab et al. (2016) in the "European Journal of Medicinal Chemistry" found that compounds with a 7-(4-fluorobenzyl)oxy moiety displayed significant activity toward AChE. Specifically, a compound with this moiety showed an IC50 value of 0.16 μM, indicating potent inhibitory activity. This suggests potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Fluorometric Probes for Mercury Detection
In the field of environmental chemistry, derivatives of this compound have been utilized as fluorometric probes for detecting mercury (Hg2+). A study by Mubarok et al. (2016) in "RSC Advances" designed probes like 7-((4-(tert-butyldiphenylsilyloxy)benzyl)oxy)-8-(difluoromethyl)coumarin (DPF1), demonstrating a proof-of-concept for mercury detection. This application is crucial for environmental monitoring and safety (Mubarok et al., 2016).
Synthesis of Chroman-4-Ones
The compound has been used in the synthesis of various chroman-4-ones. Sosnovskikh et al. (2002) reported the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones, which are analogues of natural lactarochromal. This demonstrates the compound's utility in organic synthesis and its potential in creating pharmacologically active molecules (Sosnovskikh & Usachev, 2002).
Synthesis of Thienoangelicin Derivatives
This compound derivatives have been explored in the synthesis of thienoangelicin derivatives. A study by Olomola and Mphahlele (2020) in the "Journal of Fluorine Chemistry" showed the conversion of 2-(trifluoromethyl)–substituted 4H-furo[2,3-h]chromen-4-ones into thienoangelicin analogues, highlighting its potential in medicinal chemistry (Olomola & Mphahlele, 2020).
Propriétés
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(17(19,20)21)8-16(22)24-15(13)7-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLZYBFJGVRDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)








